Cas no 80443-35-2 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide structure
80443-35-2 structure
Nom du produit:Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide
Numéro CAS:80443-35-2
Le MF:C21H30N7O17P3
Mégawatts:745.42
CID:4745312

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Propriétés chimiques et physiques

Nom et identifiant

    • [(R)-4-d]NADPH
    • (R)-[4- 2H]NADPH
    • Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4β-d-amide (7CI)
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d- carboxamide, (R)-
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide, (R)-
    • Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4β-d-amide (7CI)
    • (R)-[4-2H]NADPH
    • [(R)-4-d]NADPH

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Méthode de production

Méthode de production 1

Conditions de réaction
1.1R:C:9028-47-1, S:H2O, 1 h, 30°C
Référence
Kinetic and solvent isotope effects on biotransformation of aromatic amino acids and their derivatives
By Kanska, Marianna et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2016, 59(14), 627-634

Méthode de production 2

Conditions de réaction
1.1R:C:37250-50-3, 8 h, 37°C, pH 8; 10 min, 60°C
Référence
Functional characterization of rose phenylacetaldehyde reductase (PAR), an enzyme involved in the biosynthesis of the scent compound 2-phenylethanol
By Chen, Xiao-Min et al, Journal of Plant Physiology, 2011, 168(2), 88-95

Méthode de production 3

Conditions de réaction
1.1R:R:Cleland's reagent, R:K2HPO4, C:9028-87-9, rt, pH 7
1.2R:CHCl3
Référence
Cofactor mobility determines reaction outcome in the IMPDH and GMPR (β-α)8 barrel enzymes
By Patton, Gregory C. et al, Nature Chemical Biology, 2011, 7(12), 950-958

Méthode de production 4

Conditions de réaction
1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 8
Référence
Kinetic and Mechanistic Analysis of the Escherichia coli ribD-Encoded Bifunctional Deaminase-Reductase Involved in Riboflavin Biosynthesis
By Magalhaes, Maria L. B. et al, Biochemistry, 2008, 47(24), 6499-6507

Méthode de production 5

Conditions de réaction
1.1R:S:H2O, 30 min, 40°C, pH 9.0
Référence
Contribution to catalysis of ornithine binding residues in ornithine N5-monooxygenase
By Robinson, Reeder et al, Archives of Biochemistry and Biophysics, 2015, 585, 25-31

Méthode de production 6

Conditions de réaction
1.1R:R:H2NC(=O)NHNH2, C:Alcohol dehydrogenase, S:H2O, 3 h, 30°C, pH 7.5
Référence
Expansion of the Catalytic Repertoire of Alcohol Dehydrogenases in Plant Metabolism
By Langley, Chloe et al, Angewandte Chemie, 2022, 61(48), e202210934

Méthode de production 7

Conditions de réaction
1.1R:C:Alcohol dehydrogenase, S:H2O, 43°C, pH 7.2-9
Référence
Substrate selectivity of an isolated enoyl reductase catalytic domain from an iterative highly reducing fungal polyketide synthase reveals key components of programming
By Roberts, Douglas M. et al, Chemical Science, 2017, 8(2), 1116-1126

Méthode de production 8

Conditions de réaction
1.1R:R:MnCl2, C:9028-48-2, S:H2O, pH 7.5
Référence
Structural, Kinetic and Chemical Mechanism of Isocitrate Dehydrogenase-1 from Mycobacterium tuberculosis
By Quartararo, Christine E. et al, Biochemistry, 2013, 52(10), 1765-1775

Méthode de production 9

Conditions de réaction
1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 7
Référence
Biosynthesis of acaterin: Mechanism of the reaction catalyzed by dehydroacaterin reductase
By Nakano, Sayaka et al, Bioorganic & Medicinal Chemistry, 2006, 14(18), 6404-6408

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Raw materials

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Preparation Products

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Littérature connexe

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